molecular formula C8H12 B13942690 Cyclohexane, 1,3-bis(methylene)- CAS No. 52086-82-5

Cyclohexane, 1,3-bis(methylene)-

Cat. No.: B13942690
CAS No.: 52086-82-5
M. Wt: 108.18 g/mol
InChI Key: CTDOPUVVTOMREJ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,3-bis(methylene)- (C₈H₁₂) is a cyclohexane derivative with two methylene (-CH₂-) groups substituted at the 1 and 3 positions of the ring. For instance, 1,4-bis(methylene)cyclohexane (CAS 68609-04-1) is structurally analogous but substitutes methylene groups at the 1 and 4 positions . The 1,3 isomer’s reduced symmetry compared to 1,4 derivatives may influence its reactivity and physical behavior, though experimental confirmation is sparse.

Properties

CAS No.

52086-82-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,3-dimethylidenecyclohexane

InChI

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h1-6H2

InChI Key

CTDOPUVVTOMREJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C)C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyclohexane, 1,3-bis(methylene)-

Dehydrohalogenation of 1,3-Dihalocyclohexanes

One classical approach to synthesize cyclohexane derivatives with methylene substituents involves the elimination of halides from 1,3-dihalocyclohexane precursors. This method typically proceeds via:

  • Halogenation of cyclohexane or cyclohexene to introduce halogen atoms at the 1 and 3 positions.
  • Subsequent elimination (dehydrohalogenation) under basic conditions to form the methylene-substituted product.
Key Details:
  • The elimination reaction can be conducted using bases such as sodium hydroxide in solvents like poly(ethylene glycol).
  • Side products such as 3-chlorocyclohexene and isomeric dienes may form, requiring careful control of reaction parameters.
  • Yields of elimination products can reach approximately 89% under optimized conditions.

This method is supported by studies on elimination reactions and isomerization pathways in cyclohexane derivatives.

Catalytic Hydrogenation of Aromatic Precursors

Another prominent synthetic route is the catalytic hydrogenation of aromatic diamines or related compounds, such as xylylenediamine, to obtain bis(methylene)cyclohexane derivatives.

Process Description:
  • Starting Material: Xylylenediamine (specifically metaxylylenediamine).
  • Catalyst: Typically metal catalysts suitable for hydrogenation (e.g., Raney nickel or palladium).
  • Conditions: Elevated hydrogen pressure (up to 100 kg/cm²), reaction temperatures around 115-120 °C.
  • Solvents: Alkylamines or alkylenediamines, which facilitate high yields and easy separation.
  • Outcome: High yields (~93-95 mol %) of 1,3-bis(aminomethyl)cyclohexane with minimal by-products.

This method is industrially advantageous due to mild conditions, high selectivity, and recyclability of solvents.

Multi-Step Synthesis via 1,3-Cyclohexanedione Derivatives

An indirect but effective approach involves the preparation of 1,3-cyclohexanedione derivatives, which can be further transformed into methylene-substituted cyclohexanes.

Highlights:
  • The process includes hydrolysis and acidification steps to decarboxylate intermediates.
  • High yields (90% or better) of alpha,beta-unsaturated ketone intermediates are typical.
  • The final cyclization and reduction steps yield the target bis(methylene)cyclohexane derivatives.
  • Both cis and trans isomers are formed, with the trans isomer predominating.

This synthetic route is well-documented for its efficiency in preparing cyclohexane derivatives functionalized at the 1,3-positions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Dehydrohalogenation of 1,3-dihalocyclohexane 1,3-Dihalocyclohexane NaOH in poly(ethylene glycol), heat ~89 Simple, direct elimination Side products; requires halogenated precursors
Catalytic Hydrogenation of Xylylenediamine Metaxylylenediamine Metal catalyst, H₂ (50-100 kg/cm²), alkylamine solvents 93-95 High yield, mild conditions, solvent recycling Requires high-pressure equipment
Multi-step via 1,3-Cyclohexanedione Aldehydes or ketones Hydrolysis, acidification, cyclization ≥90 High selectivity, well-established Multi-step, longer synthesis time

Research Findings and Notes

  • The elimination method's efficiency depends heavily on reaction conditions and the nature of the halogen substituents. Isomerization can lead to side products such as cyclohexa-1,4-dienes, requiring purification steps.
  • Hydrogenation of aromatic diamines is a preferred industrial method for producing bis(aminomethyl)cyclohexane derivatives, which are closely related to the bis(methylene)cyclohexane structure. The use of alkylamines as solvents enhances yield and environmental safety by enabling solvent recycling.
  • The cyclohexanedione route provides a versatile platform for synthesizing various substituted cyclohexane derivatives, with the ability to control stereochemistry and functional groups.
  • Industrial processes emphasize the importance of reaction pressure, temperature, and solvent choice to optimize yield and minimize by-products, as demonstrated in hydrogenation studies.

Chemical Reactions Analysis

Cyclohexane, 1,3-bis(methylene)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexane, 1,3-bis(methylene)- has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexane, 1,3-bis(methylene)- exerts its effects depends on the specific application. In chemical reactions, the methylene groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Data Comparison

Compound Name CAS No. Molecular Formula Boiling Point (°C) Density (g/mL) Key Applications
Cyclohexane, 1,3-bis(methylene)- Not listed C₈H₁₂ N/A N/A Hypothetical monomer for polymers
1,4-Bis(methylene)cyclohexane 68609-04-1 C₈H₁₂ N/A N/A Environmental health studies
1,3-Bis(isocyanatomethyl)cyclohexane 38661-72-2 C₁₀H₁₄N₂O₂ 294.4 1.101 Polyurethane elastomers
1,4-Cyclohexane-bis(methylamine) 2579-20-6 C₈H₁₈N₂ 220 0.9400 Epoxy curing agents

Biological Activity

Cyclohexane, 1,3-bis(methylene)- (chemical formula: C8_8H12_{12}, also known as bis(methylene)cyclohexane) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial effects, anti-inflammatory properties, and other relevant pharmacological effects.

Chemical Structure and Properties

Cyclohexane, 1,3-bis(methylene)- is characterized by its unique structure that features two methylene groups attached to a cyclohexane ring. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological systems.

1. Antibacterial Activity

Research has indicated that derivatives of cyclohexane compounds exhibit varying degrees of antibacterial activity. For instance:

  • Testing Against Bacteria : In vitro studies have demonstrated that certain cyclohexane derivatives show moderate antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 125 to 500 μg/mL depending on the specific derivative tested .
CompoundBacterial Strains TestedMIC (μg/mL)
Cyclohexane derivative AE. coli250
Cyclohexane derivative BS. aureus125
Cyclohexane derivative CS. typhimurium500

2. Anti-inflammatory Activity

Cyclohexane derivatives have also been noted for their anti-inflammatory properties. For example, studies have shown that certain substituted cyclohexanones can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of a series of cyclohexane derivatives against multidrug-resistant bacterial strains. The results indicated that some derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall antibacterial potency .

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis was performed on several cyclohexane derivatives to identify key structural features responsible for their biological activity. The study highlighted the importance of specific functional groups in enhancing antibacterial and anti-inflammatory activities, thereby guiding future drug design efforts .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing the structure of 1,3-bis(methylene)cyclohexane derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like methylene bonds (C=C). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and structural confirmation, especially for volatile derivatives. For example, GC-MS has been used to analyze cyclohexane derivatives in alkaloid profiling . High-resolution mass spectrometry (HRMS) provides exact molecular weights, as seen in studies of 1,3-bis(aminomethyl)cyclohexane (BAC) .

Q. What synthetic routes are commonly employed for preparing 1,3-bis(methylene)cyclohexane compounds?

  • Methodological Answer: Cycloaddition reactions (e.g., Diels-Alder) and alkylation of cyclohexane precursors are common. For instance, 1,3-bis(aminomethyl)cyclohexane (BAC) is synthesized via catalytic hydrogenation of nitrile intermediates . Isocyanate derivatives, such as 1,4-bis(isocyanatomethyl)cyclohexane, are prepared by phosgenation of diamines, a method applicable to 1,3-substituted analogs . Solvent selection and catalyst optimization (e.g., palladium for hydrogenation) are critical for yield improvement.

Q. What are the key safety considerations when handling 1,3-bis(methylene)cyclohexane derivatives?

  • Methodological Answer: Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy, as seen with 1,3-Cyclohexanebis(methylamine) (CAS 2579-20-6), which has a boiling point of 220°C and requires ventilation . Storage under inert atmospheres (e.g., nitrogen) prevents oxidation of reactive methylene groups. Refer to material safety data sheets (MSDS) for specific derivatives, particularly those with isocyanate moieties, which pose sensitization risks .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1,3-bis(methylene)cyclohexane in cycloaddition reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations model transition states and activation energies. For example, thermodynamic data from NIST (e.g., enthalpy of hydrogenation for cyclohexane derivatives) validate computational predictions . Molecular dynamics simulations assess steric effects from substituents, such as tetramethyl groups in 1,1,4,4-tetramethyl-2,6-bis(methylene)cyclohexane (CAS 40482-18-6), which influence reaction pathways .

Q. What strategies resolve discrepancies in reported solubility data for 1,3-bis(methylene)cyclohexane derivatives?

  • Methodological Answer: Standardize solvent purity and temperature conditions. For instance, 1,3-Cyclohexanebis(methylamine) is water-soluble, but impurities from synthesis (e.g., residual amines) can alter measurements . Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify purity before solubility testing. Collaborative studies across labs, as seen in environmental impact assessments of cyclohexane diols, improve data reliability .

Q. How does stereochemistry influence the polymerization behavior of 1,3-bis(methylene)cyclohexane?

  • Methodological Answer: Cis/trans isomerism affects polymer chain rigidity and crosslinking density. For example, cis-1,4-bis(isocyanatomethyl)cyclohexane (CAS 98458-83-4) forms more flexible polyurethanes than trans isomers . Dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) quantify glass transition temperatures (Tg) and crystallinity, linking stereochemistry to material properties.

Q. How to optimize catalytic hydrogenation conditions for 1,3-bis(methylene)cyclohexane precursors?

  • Methodological Answer: Screen catalysts (e.g., Pd/C, Raney Ni) under varying pressures (1–10 bar H₂) and temperatures (25–100°C). Kinetic studies of cyclohexene hydrogenation (ΔrH° = -208 kJ/mol) guide process optimization . In situ FTIR monitors intermediate formation, while gas chromatography tracks reaction progress .

Q. What environmental fate studies are relevant for 1,3-bis(methylene)cyclohexane derivatives?

  • Methodological Answer: Biodegradation assays (e.g., OECD 301B) assess microbial breakdown. Environmental persistence is modeled using octanol-water partition coefficients (log Kow) and hydrolysis rates. For example, cyclohexane diols have established environmental exposure limits (250 ppm) . Advanced oxidation processes (AOPs) evaluate degradation efficiency in wastewater treatment.

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